((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
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Overview
Description
((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic compound with a unique structure that includes a tetrahydrofuro[3,4-d][1,3]dioxol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol typically involves multiple stepsThe final step involves the addition of the methylthio group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its unique chemical properties .
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of ((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
- 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
Uniqueness
((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is unique due to its combination of a tetrahydrofuro[3,4-d][1,3]dioxol ring system with a pyrrolo[2,1-f][1,2,4]triazin-7-yl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(3aS,4S,6R,6aR)-2,2-dimethyl-4-(4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-7-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C15H19N3O4S/c1-15(2)21-12-10(6-19)20-11(13(12)22-15)8-4-5-9-14(23-3)16-7-17-18(8)9/h4-5,7,10-13,19H,6H2,1-3H3/t10-,11+,12-,13+/m1/s1 |
InChI Key |
ZGCZLGOVLRVVGN-XQHKEYJVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)C3=CC=C4N3N=CN=C4SC)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)C3=CC=C4N3N=CN=C4SC)CO)C |
Origin of Product |
United States |
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